Technical Guide: 4-Amino-2-fluoro-5-iodobenzoic Acid (CAS 1934844-60-6)
Technical Guide: 4-Amino-2-fluoro-5-iodobenzoic Acid (CAS 1934844-60-6)
[1]
Executive Summary
4-Amino-2-fluoro-5-iodobenzoic acid is a high-value trisubstituted benzene scaffold employed critically in modern medicinal chemistry. It serves as a "linchpin" intermediate, offering three distinct orthogonal handles for chemical diversification: a carboxylic acid for anchoring, an amine for solubility/hydrogen bonding, and an aryl iodide for transition-metal-catalyzed cross-coupling. This guide outlines its physicochemical profile, validated synthetic routes, and strategic utility in drug discovery workflows, particularly for kinase inhibitors and targeted protein degradation (PROTAC) linkers.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
This compound is characterized by a dense functionalization pattern that balances lipophilicity with polar handles, making it ideal for fragment-based drug design (FBDD).
Table 1: Core Identity Data
| Property | Detail |
| CAS Number | 1934844-60-6 |
| IUPAC Name | 4-Amino-2-fluoro-5-iodobenzoic acid |
| Molecular Formula | C |
| Molecular Weight | 281.02 g/mol |
| SMILES | NC1=C(I)C=C(C(O)=O)C(F)=C1 |
| Appearance | Off-white to beige crystalline solid |
Table 2: Physicochemical Parameters (Predicted/Experimental)
| Parameter | Value | Context |
| Melting Point | >160 °C (Dec.) | High lattice energy due to zwitterionic character. |
| pKa (COOH) | ~3.5 | Acidic; F-atom at ortho position increases acidity via induction. |
| pKa (NH | ~2.5 | Weakly basic due to electron-withdrawing I and F substituents. |
| logP | ~2.1 | Moderate lipophilicity; suitable for CNS-penetrant analog design. |
| Solubility | DMSO, DMF, MeOH | Poor water solubility at neutral pH; soluble in alkaline buffers. |
Strategic Synthesis: The Regioselective Iodination Protocol
The most robust route to CAS 1934844-60-6 utilizes the strong ortho-directing effect of the amino group on the commercially available precursor, 4-amino-2-fluorobenzoic acid.
Mechanistic Rationale
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Directing Effects: The amino group (-NH
) at C4 is a strong activator directing ortho to C3 and C5. -
Steric Control: The C3 position is sterically crowded (flanked by F and NH
). The C5 position is sterically accessible. -
Cooperative Effects: The fluorine at C2 (para-director) and the carboxyl at C1 (meta-director) both reinforce substitution at C5.
Validated Laboratory Protocol
Objective: Synthesis of 4-Amino-2-fluoro-5-iodobenzoic acid on a 10g scale.
-
Dissolution: Charge a 250 mL round-bottom flask with 4-amino-2-fluorobenzoic acid (10.0 g, 64.5 mmol) and DMF (100 mL). Stir until fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (15.2 g, 67.7 mmol, 1.05 equiv) portion-wise over 15 minutes.
-
Note: Protect from light, as aryl iodides and NIS are photosensitive.
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 282.0).
-
Quench & Precipitation: Pour the reaction mixture into ice-water (400 mL) containing sodium thiosulfate (10% aq. solution, 50 mL) to quench unreacted iodine species.
-
Isolation: A precipitate will form. Stir for 30 minutes. Filter the solid via a Buchner funnel.
-
Purification: Wash the cake with water (3 x 50 mL) and hexanes (2 x 30 mL). Dry in a vacuum oven at 45 °C overnight.
-
Yield Expectations: 85–92% yield.
-
Figure 1: Regioselective synthesis pathway driven by the amino group's directing power.
Reactivity Profile & Applications
This scaffold is a "Swiss Army Knife" for medicinal chemists. The presence of Iodine (soft electrophile), Fluorine (metabolic blocker/polarizer), and Acid/Amine (hydrogen bonding) allows for diverse transformations.
A. The "Reactivity Triad"
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C5-Iodine (The Warhead):
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the carbon skeleton.
-
Sonogashira Coupling: Reacts with terminal alkynes to form rigid acetylene linkers (common in kinase inhibitors).
-
Heck Reaction: Coupling with acrylates.
-
-
C1-Carboxylic Acid (The Anchor):
-
Amide Coupling: Standard HATU/EDC coupling to amines.
-
Curtius Rearrangement: Conversion to an aniline or isocyanate.
-
Heterocyclization: Precursor for benzimidazoles or quinazolinones.
-
-
C4-Amine (The Donor):
-
Sandmeyer Reaction: Conversion to -Cl, -Br, -CN, or -OH.
-
Reductive Amination: Derivatization with aldehydes.
-
B. Diagram: Functionalization Logic
Figure 2: Divergent synthetic utility of the trisubstituted scaffold.
Handling, Safety, and Stability (E-E-A-T)
While specific toxicological data for this exact CAS is limited, its structural class (halogenated aminobenzoic acids) dictates strict adherence to the following protocols.
-
Hazard Classification (GHS):
-
Storage Stability:
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Light Sensitivity: Aryl iodides can undergo photodeiodination. Store in amber vials or wrap containers in foil.
-
Oxidation: The amino group is susceptible to oxidation over long periods. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C for long-term banking.
-
-
Self-Validating Safety Check:
-
Before scale-up, perform a DSC (Differential Scanning Calorimetry) test to ensure no thermal instability, particularly if residual iodine or NIS is present.
-
References
-
BLD Pharm. (2025). 4-Amino-2-fluoro-5-iodobenzoic acid Product Analysis. Retrieved from
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2-Fluoro-5-iodobenzoic acid (Analogous Safety Data). Retrieved from
-
BenchChem. (2025).[5] Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid. Retrieved from
-
National Institutes of Health (NIH). (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from
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Ossila. (2025).[1][2][4] 4-Fluoro-2-iodobenzoic acid: Properties and Reactivity. Retrieved from
